2-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE
Overview
Description
2-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a tetrahydroisoquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Scientific Research Applications
2-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting from readily available precursorsThe morpholine-4-carbonyl group is then introduced through a coupling reaction, often using reagents like morpholine and carbonyl chlorides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the morpholine ring .
Mechanism of Action
The mechanism of action of 2-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(MORPHOLINE-4-CARBONYL)PHENOL
- N-(4-(MORPHOLINE-4-CARBONYL)THIAZOL-2-YL)-2-PIPERAZIN-1-YL-ACETAMIDE
Uniqueness
Compared to similar compounds, 2-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE stands out due to its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. Its tetrahydroisoquinoline core, coupled with the morpholine and nitrophenyl groups, provides a versatile scaffold for drug development .
Properties
IUPAC Name |
[2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-nitrophenyl]-morpholin-4-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-20(21-9-11-27-12-10-21)18-13-17(23(25)26)5-6-19(18)22-8-7-15-3-1-2-4-16(15)14-22/h1-6,13H,7-12,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSUSNRLJMMDII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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